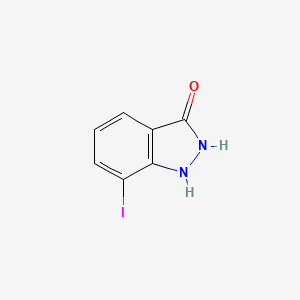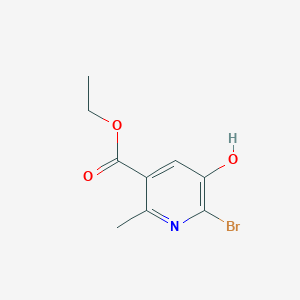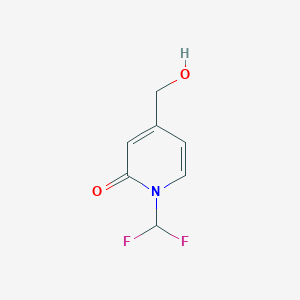
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with difluoromethyl and hydroxymethyl groups
Méthodes De Préparation
The synthesis of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific reaction environments to facilitate the desired transformations.
Analyse Des Réactions Chimiques
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridinone ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide
Applications De Recherche Scientifique
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a scaffold for designing inhibitors of specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to desired biological effects .
Comparaison Avec Des Composés Similaires
1-(Difluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-4-(hydroxymethyl)pyridin-2(1H)-one: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
4-(Hydroxymethyl)pyridin-2(1H)-one: Lacking the difluoromethyl group, this compound may have different physical and chemical properties.
1-(Difluoromethyl)-4-(methyl)pyridin-2(1H)-one: The presence of a methyl group instead of a hydroxymethyl group can influence the compound’s solubility and reactivity
Propriétés
Formule moléculaire |
C7H7F2NO2 |
|---|---|
Poids moléculaire |
175.13 g/mol |
Nom IUPAC |
1-(difluoromethyl)-4-(hydroxymethyl)pyridin-2-one |
InChI |
InChI=1S/C7H7F2NO2/c8-7(9)10-2-1-5(4-11)3-6(10)12/h1-3,7,11H,4H2 |
Clé InChI |
WNIALKWORXOTAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=O)C=C1CO)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



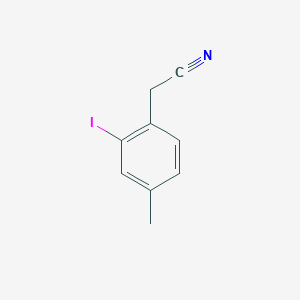
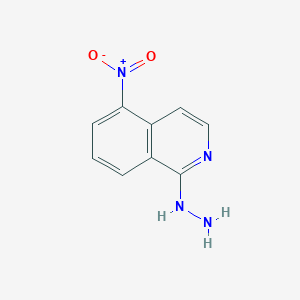
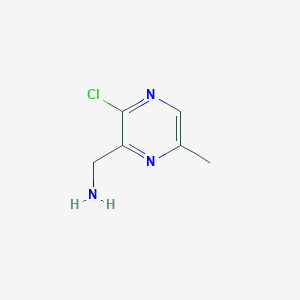
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid dihydrochloride](/img/structure/B13662499.png)
![N-Boc-2-[(oxiran-2-ylmethyl)thio]ethanamine](/img/structure/B13662501.png)
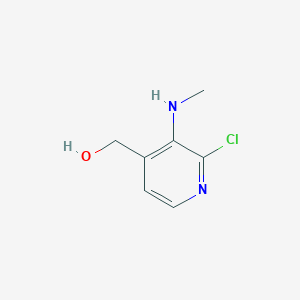
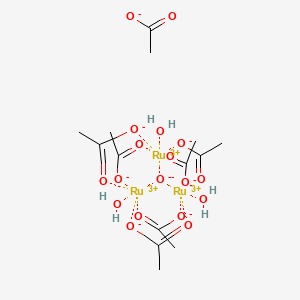
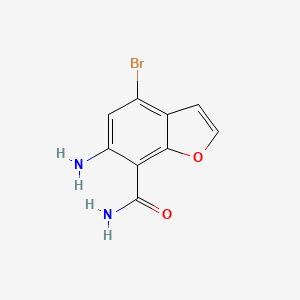
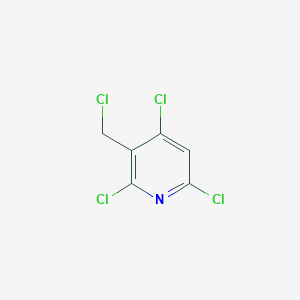
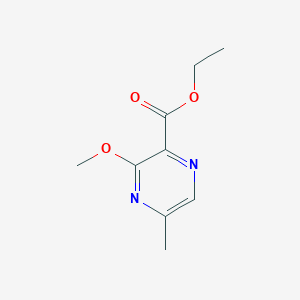
![Trans-1'-(3-(4-fluorophenoxy)propyl)octahydro-1H-spiro[naphthalene-2,4'-piperidine] hydrochloride](/img/structure/B13662531.png)
